![molecular formula C12H14F3NO B2607870 N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine CAS No. 1095227-11-4](/img/structure/B2607870.png)
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Trifluoroethoxyphenyl Intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropanamine moiety can interact with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine
- N-{2-phenyl-2-[(2,2,2-trifluoroethoxy)methyl]butyl}cyclopropanamine
Uniqueness
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine is unique due to the specific positioning of the trifluoroethoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-4-2-1-3-9(11)7-16-10-5-6-10/h1-4,10,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDSICGYSMBRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
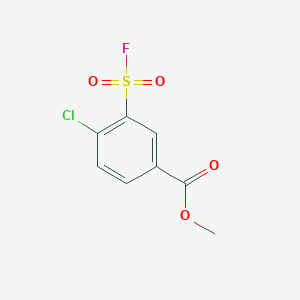
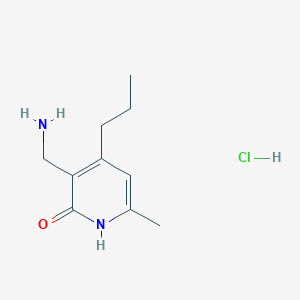
![6-Tert-butyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2607791.png)
![1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2607792.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2607793.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2607794.png)
![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2607795.png)
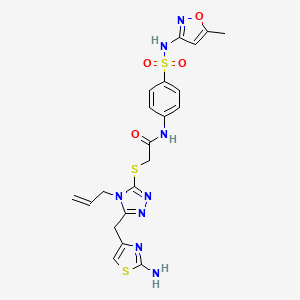
![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607799.png)
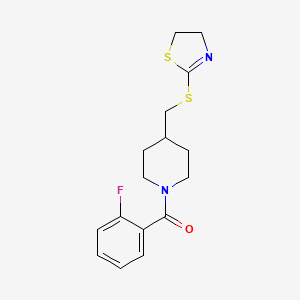
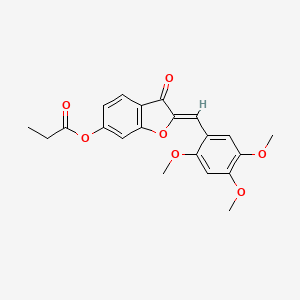
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)
![2-(4-CHLOROPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE](/img/structure/B2607805.png)
![4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2607807.png)
